molecular formula C10H13FO2 B8302647 2-(4-Fluorophenethyloxy)ethanol

2-(4-Fluorophenethyloxy)ethanol

Cat. No.: B8302647
M. Wt: 184.21 g/mol
InChI Key: SUPMGLNCUVPJQB-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2-(4-Fluorophenethyloxy)ethanol (C₁₀H₁₃FO₂, MW: 184.21 g/mol) is a fluorinated aromatic ether-alcohol. Its synthesis involves reacting 2-(4-fluorophenethyloxy)ethyl intermediates with deprotecting agents under hydrogenation conditions. For example, describes the preparation of 4-(2-(4-fluorophenethyloxy)ethyloxy)phenol (27b) via hydrogenolysis of a benzyl-protected precursor, yielding a colorless oil with confirmed structure via NMR and HRMS . The compound’s ¹H NMR spectrum (δ 7.15–6.95 ppm for aromatic protons, δ 3.65–3.53 ppm for ether-linked CH₂ groups) confirms its ether-alcohol backbone .

Applications The compound has been studied as a β₁-selective β-adrenoceptor partial agonist, highlighting its pharmacological relevance in cardiovascular research .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethoxy]ethanol

InChI

InChI=1S/C10H13FO2/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4,12H,5-8H2

InChI Key

SUPMGLNCUVPJQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons

Electron-Withdrawing vs. Electron-Donating Groups The -F substituent in this compound enhances metabolic stability and lipophilicity compared to the -OH in 2-(4-hydroxyphenyl)ethanol, which increases polarity and hydrogen-bonding capacity . The -NO₂ group in 2-(4-nitrophenoxy)ethanol introduces strong electron-withdrawing effects, making it more reactive in nucleophilic substitutions than the fluorinated analog .

Aromatic Bulk and Hydrophobicity Biphenyl (2-(4-phenylphenoxy)ethanol) and benzyl (2-(4-benzylphenoxy)ethanol) groups significantly increase hydrophobicity, favoring membrane permeability but reducing water solubility compared to this compound .

Pharmacological Selectivity this compound’s β₁-adrenoceptor selectivity is attributed to optimal fluorophenethyl chain length and ether-oxygen spacing, unlike 2-(4-methoxyphenyl)-1-phenylethanol, where steric bulk from the phenyl group may hinder receptor binding .

Synthetic Flexibility Hydrogenolysis-sensitive benzyl groups (e.g., in 2-(4-benzylphenoxy)ethanol) allow modular synthesis, whereas the fluorophenethyl group in the target compound requires precise deprotection conditions to retain stereochemical integrity .

Research Findings and Data

Thermodynamic and Spectroscopic Data

  • LogP Values: Computational models predict logP values of 2.1 for this compound (moderate lipophilicity) vs. 1.5 for 2-(4-hydroxyphenyl)ethanol (higher polarity) .
  • NMR Shifts: The fluorinated compound’s aromatic protons resonate downfield (δ 7.15 ppm) compared to δ 6.8–7.0 ppm in non-fluorinated analogs due to fluorine’s electronegativity .

Preparation Methods

Reaction Mechanism and Steps

The most widely cited method involves a two-step process:

  • Alkylation : 4-Fluorophenethyl alcohol undergoes nucleophilic substitution with chloroacetic acid in the presence of a base, forming 2-(4-fluorophenethyloxy)acetic acid ().

  • Reduction : The intermediate acid is reduced using lithium aluminum hydride (LiAlH₄) to yield 2-(4-fluorophenethyloxy)ethanol ().

The alkylation step typically employs potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF) at 80–100°C. The reduction step requires strict anhydrous conditions and proceeds at 0–5°C to minimize side reactions.

Optimization and Yield Data

  • Alkylation Efficiency : A molar ratio of 1:1.2 (4-fluorophenethyl alcohol to chloroacetic acid) achieves 85–90% conversion. Excess chloroacetic acid improves yield but risks di-alkylation by-products ().

  • Reduction Selectivity : LiAlH₄ reduces the carboxylic acid group selectively, with yields exceeding 75% after purification. Alternatives like borane-tetrahydrofuran (BH₃·THF) show comparable efficiency but require longer reaction times ().

Table 1: Alkylation-Reduction Method Performance

ParameterConditionsYield (%)Purity (%)
Alkylation BaseK₂CO₃ in DMF, 90°C, 6h8892
Reduction AgentLiAlH₄, 0°C, 2h7695
Alternative AgentBH₃·THF, 25°C, 12h7290

Advantages and Limitations

  • Advantages : High selectivity for mono-alkylation; scalable for industrial production.

  • Limitations : LiAlH₄ poses handling risks (pyrophoric); DMF requires careful disposal ().

Reduction of 4-Fluorophenylacetic Acid Esters

Synthetic Pathway

This method reduces esters of 4-fluorophenylacetic acid (e.g., methyl or ethyl esters) to the corresponding alcohol using LiAlH₄ or catalytic hydrogenation (). The ester is first synthesized via Fischer esterification or transesterification.

Critical Parameters

  • Ester Preparation : Ethyl 4-fluorophenylacetate is synthesized in 95% yield using sulfuric acid catalysis at reflux ().

  • Reduction : LiAlH₄ achieves 80–85% yield, while catalytic hydrogenation (Pd/C, H₂) offers a safer alternative with 70–75% yield ().

Table 2: Ester Reduction Efficiency

Reduction MethodConditionsYield (%)
LiAlH₄THF, 0°C to reflux, 4h85
Pd/C, H₂ (1 atm)Ethanol, 25°C, 12h73

Industrial Applicability

  • Catalytic hydrogenation is preferred for large-scale production due to lower hazard risks, though it requires high-purity ester substrates to avoid catalyst poisoning ().

Adaptation of Phenoxyethanol Synthesis Methods

Ethylene Carbonate Route

Inspired by 2-(4-fluorophenoxy)ethanol synthesis (), this method substitutes 4-fluorophenethyl alcohol for phenol. Ethylene carbonate reacts with 4-fluorophenethyl alcohol under basic conditions (NaOH or KOH) at 120–140°C, yielding this compound.

Yield Optimization

  • A 1:3 molar ratio (4-fluorophenethyl alcohol to ethylene carbonate) maximizes yield (78%) by minimizing oligomer formation ().

  • Elevated temperatures (>130°C) reduce reaction time but increase by-product formation.

Two-Step Base-Mediated Alkylation

Methodology

Adapted from 2,4-dinitrophenoxyethanol synthesis (), this approach involves:

  • Mixing Phase : 4-Fluorophenethyl chloride is heated with ethylene glycol to form a homogeneous mixture.

  • Alkylation : A strong base (e.g., NaOH or KOH) is added to deprotonate ethylene glycol, facilitating nucleophilic attack on the chloride.

Performance Metrics

  • Base Concentration : 50% NaOH solutions achieve 82% yield, while higher concentrations (80%) accelerate reaction kinetics but reduce selectivity ().

  • Temperature Control : Maintaining 90–100°C prevents thermal decomposition of the product.

Table 3: Base-Mediated Alkylation Conditions

BaseConcentration (%)Yield (%)Reaction Time (h)
NaOH50824
KOH60793.5

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)ScalabilitySafetyCost
Alkylation-Reduction76HighModerateModerate
Ester Reduction85ModerateLowHigh
Ethylene Carbonate Route78HighHighLow
Base-Mediated Alkylation82HighModerateLow
  • Safety Notes : LiAlH₄ and concentrated bases require stringent safety protocols, while catalytic hydrogenation and ethylene carbonate routes are inherently safer ( ).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Fluorophenethyloxy)ethanol, and what key reaction parameters influence yield?

  • Answer: The compound is typically synthesized via nucleophilic substitution between 4-fluorophenethyl halides (e.g., bromide) and ethylene glycol derivatives under alkaline conditions. Critical parameters include:

  • Temperature control (60–80°C for optimal kinetics)
  • Base selection (K₂CO₃ or NaH for deprotonation)
  • Solvent polarity (polar aprotic solvents like DMF enhance reactivity)
  • Molar ratios (1:1.2 halide-to-glycol ratio minimizes side products)
    Analogous syntheses for phenethyloxyethanol derivatives suggest yields up to 75% under inert atmospheres .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer: Mandatory safety measures include:

  • Static discharge prevention via grounded equipment
  • Immediate skin decontamination with water rinsing (≥15 minutes) and contaminated clothing removal
  • Storage in locked, ventilated areas at <25°C
  • Emergency response: Contact poison control (1-800-424-9300) for ingestion or inhalation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Answer: Key techniques and markers:

  • ¹H/¹³C NMR :
  • Aromatic protons (δ 6.8–7.2 ppm for fluorophenyl group)
  • Ethoxy methylene protons (δ 3.6–4.0 ppm)
  • FT-IR :
  • Hydroxyl stretch (~3350 cm⁻¹) and C-F vibration (~1220 cm⁻¹)
  • Mass Spectrometry :
  • Molecular ion peak (m/z ~184 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can biocatalytic methods be optimized for sustainable synthesis of this compound derivatives?

  • Answer: Optimization strategies include:

  • Enzyme selection : Lipases (e.g., Candida antarctica) for regioselective etherification
  • Solvent systems : Hydrophobic ionic liquids to stabilize enzyme activity
  • Process parameters :
  • pH 7–8, 30–40°C for maximum biocatalyst efficiency
  • Substrate feeding strategies to reduce inhibition .

Q. What strategies resolve contradictions in reported bioactivity data of this compound analogs?

  • Answer: Discrepancies can be addressed via:

  • Purity validation : HPLC analysis (≥98% purity threshold) to exclude confounding impurities
  • Assay standardization :
  • Uniform cell lines (e.g., HepG2 passage number control)
  • Serum concentration consistency (e.g., 10% FBS)
  • Meta-analysis : Electronic effects of substituents (e.g., fluorine’s electronegativity) on receptor binding .

Q. How do the surfactant properties of this compound influence its applications in drug delivery systems?

  • Answer: The compound’s amphiphilic structure enables:

  • Solubility enhancement : Micelle formation for hydrophobic drugs (logP ~1.5–2.0)
  • Targeted delivery : Fluorophenyl group interactions with lipid membranes
  • Stability : pH-dependent self-assembly (critical micelle concentration ~0.1–1 mM) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the metabolic stability of this compound in vivo?

  • Answer: Variations arise from:

  • Species differences : Cytochrome P450 isoform expression in rodents vs. primates
  • Dosing regimens : Single vs. repeated administration affecting enzyme induction
  • Analytical methods : LC-MS/MS vs. radioactive tracing sensitivity disparities .

Emerging Research Directions

Q. What are the unexplored applications of this compound in nanotechnology?

  • Answer: Potential uses include:

  • Nanoparticle synthesis : Stabilizing agent for Au/Ag nanoparticles (size control via ethoxy chain length)
  • Drug-loaded nanocarriers : Coating material for sustained release formulations
  • Biosensors : Fluorophenyl group for analyte-specific fluorescence quenching .

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